6-Chlorobenzo[b]thiophene-2-carbonitrile
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Overview
Description
6-Chlorobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that features a benzothiophene core with a chlorine atom at the 6th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chlorobenzo[b]thiophene-2-carbonitrile involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient route for production.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced derivatives.
Scientific Research Applications
6-Chlorobenzo[b]thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors and other bioactive molecules.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[b]thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinases involved in cell signaling pathways, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
- 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile
- 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile
Comparison: 6-Chlorobenzo[b]thiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C9H4ClNS |
---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
6-chloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4ClNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H |
InChI Key |
KMNADMXKJZRLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)C#N |
Origin of Product |
United States |
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